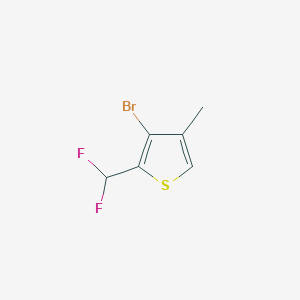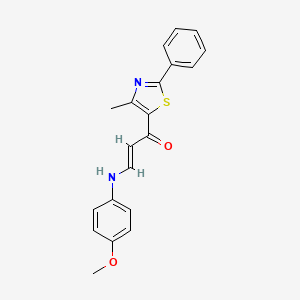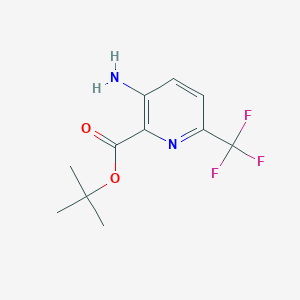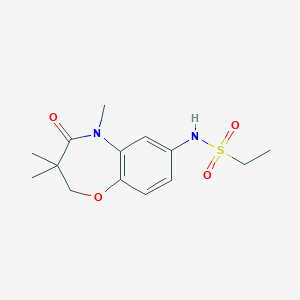
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H15N7OS2 and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Anion Receptors
A study explored non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, including structures related to the chemical of interest, as neutral enantioselective anion receptors for amino acid derivatives. This research provided insights into the binding affinities and enantioselectivities of these compounds, revealing unexpected lower association constants for thiourea derivatives compared to urea derivatives, attributed to conformational differences impacting hydrogen bonding capabilities with carboxylate anions (Roussel et al., 2006).
Microwave-Assisted Synthesis
Another study reported a microwave-assisted synthesis method for 1,3,4‐thiadiazol‐2‐yl urea derivatives, offering an efficient and simple approach to synthesizing compounds structurally related to the chemical . The method highlights the advantages of microwave irradiation in reducing reaction times and enhancing yields, thus presenting a convenient synthesis pathway for such derivatives (Li & Chen, 2008).
Ytterbium Ion-Selective Sensors
Research into ytterbium ion-selective sensors utilized compounds structurally akin to the chemical of interest, demonstrating the potential of substituted ureas and thioureas as carriers in sensor applications. This study indicates the capability of these compounds to act as selective receptors for ytterbium ions, showcasing their utility in analytical chemistry applications (Singh, Jain, & Mehtab, 2007).
Catalyst-Free Synthesis in Ionic Liquids
A novel approach for synthesizing unsymmetrical ureas and S‐thiocarbamates, including compounds similar to 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, was developed. This method involves direct condensation in an ionic liquid without the need for additional catalysts or additives, highlighting an eco-friendly and efficient synthetic route (Hosseinzadeh, Tajbakhsh, & Aghili, 2015).
Cytokinin-Like Activity and Plant Morphogenesis
Urea derivatives, including molecules structurally related to the target chemical, have been identified as positive regulators of cell division and differentiation in plants. Studies indicate that certain urea derivatives exhibit cytokinin-like activity, influencing plant morphogenesis and potentially offering applications in agricultural and horticultural practices (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS2/c22-12(17-13-16-8-10-23-13)15-7-4-9-24-14-18-19-20-21(14)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCAQTCRZKLQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)
![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2863311.png)
![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)
